Piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride
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Overview
Description
Piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their versatile biological activities. This particular compound is known for its unique structural features, which include a phenylpropyl group and a trifluoromethoxyphenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the coupling of piperazine with various substituents under controlled conditions. Another approach is the visible-light-promoted decarboxylative annulation protocol, which uses a glycine-based diamine and various aldehydes to produce aryl and heteroaryl piperazines under mild conditions .
Industrial Production Methods
Industrial production of piperazine derivatives often employs large-scale catalytic processes. For example, the use of ruthenium-catalyzed diol-diamine coupling has been shown to be effective in producing piperazines and diazepanes with high yields . These methods are favored for their operational simplicity and the availability of reactants.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Piperazine derivatives, including this compound, have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine hydrochloride: A simpler piperazine derivative with similar biological activities.
N-(3-Hydroxyphenyl)piperazine: Known for its use in medicinal chemistry and as a precursor in the synthesis of more complex piperazine derivatives.
Uniqueness
Piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development and other research applications.
Biological Activity
Piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride is a complex organic compound characterized by its unique structural features, including a piperazine ring and various functional groups. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C22H29Cl2F3N2O
- Molecular Weight : 465.4 g/mol
- CAS Number : 925679-61-4
The compound's structure incorporates a piperazine core with a phenylpropyl chain and a trifluoromethoxy phenyl group. The presence of two hydrochloride ions enhances its solubility, which is crucial for its biological interactions.
Piperazine derivatives are known to interact with various neurotransmitter systems, particularly dopamine and norepinephrine pathways. Research indicates that this specific compound may influence the turnover rates of these neurotransmitters in the brain:
- Dopamine : At doses of 50-250 mg/kg, the compound transiently increased dopamine levels in the caudate nucleus and hypothalamus before causing a dose-dependent decrease .
- Norepinephrine : Slight decreases in norepinephrine levels were observed in the hypothalamus and frontal cortex following administration .
Biological Activity
The biological activity of this compound is influenced by the substituents on the piperazine ring. Key activities include:
- Dopamine Transporter (DAT) Binding : The compound exhibits varying affinities for DAT, which is critical for understanding its potential as a therapeutic agent in conditions like schizophrenia or depression.
- Serotonin Transporter (SERT) Binding : Similar studies have shown that structural modifications can significantly alter SERT binding affinities, indicating potential for mood disorder treatments .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives:
Compound Name | Structure | Unique Features |
---|---|---|
Piperazine | Basic six-membered ring | Simple structure without additional substituents |
Trifluoperazine | Piperazine derivative | Antipsychotic properties |
Aripiprazole | Piperazine derivative | Partial agonist at dopamine receptors |
Hydroxyzine | Piperazine derivative | Antihistamine properties |
The unique combination of trifluoromethoxy and phenylpropyl substituents in this compound may lead to novel therapeutic applications not seen in simpler piperazines.
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of Piperazine derivatives:
- Dopamine and Norepinephrine Interaction : A study examining I-893 (a related piperazine derivative) found that it affected dopamine turnover without altering norepinephrine levels significantly at lower doses. Higher doses resulted in complex interactions that warrant further investigation .
- Binding Affinity Studies : Research into similar compounds has shown that minor structural changes can lead to significant differences in DAT and SERT binding affinities, suggesting that targeted modifications could enhance therapeutic efficacy against addiction or mood disorders .
- Potential Therapeutic Applications : The unique structure of this compound positions it as a candidate for further exploration in treating neuropsychiatric disorders due to its interaction with key neurotransmitter systems.
Properties
Molecular Formula |
C22H29Cl2F3N2O |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C22H27F3N2O.2ClH/c23-22(24,25)28-21-11-5-4-10-20(21)12-14-27-17-15-26(16-18-27)13-6-9-19-7-2-1-3-8-19;;/h1-5,7-8,10-11H,6,9,12-18H2;2*1H |
InChI Key |
GOXBKMXCHLXAKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CC=CC=C3OC(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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